![molecular formula C19H37N3O3 B14788605 tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate: is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate, followed by coupling reactions to introduce the cyclohexyl and amino acid moieties. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Azides, thiols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in structural biology and drug discovery .
Medicine: In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases like cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used in the production of polymers and advanced materials. Its unique chemical properties enhance the mechanical strength and thermal stability of these materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness: What sets tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate apart from similar compounds is its unique combination of a cyclohexyl ring and an amino acid derivative. This structure provides it with distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C19H37N3O3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23) |
Clé InChI |
HPAOBEHLYZCSDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


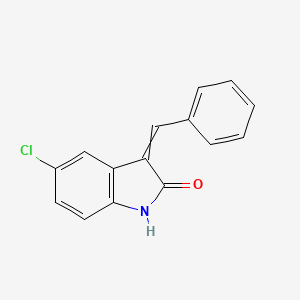
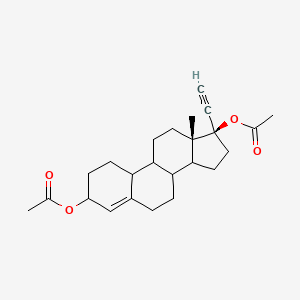
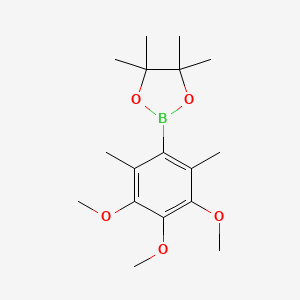
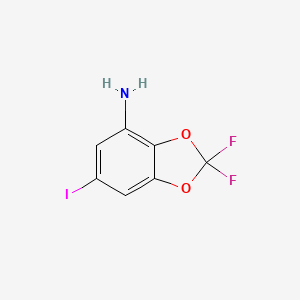
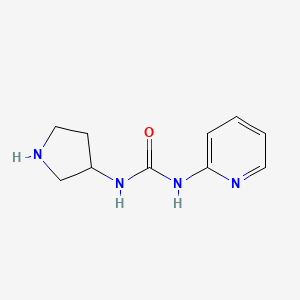
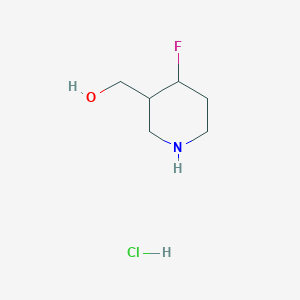
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
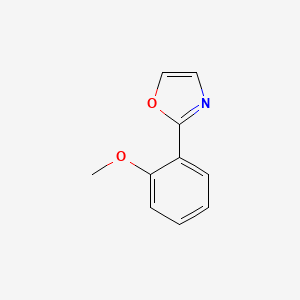
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
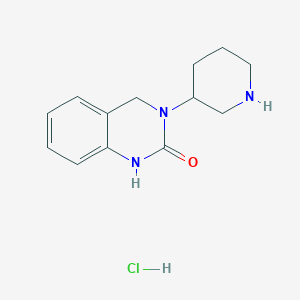
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
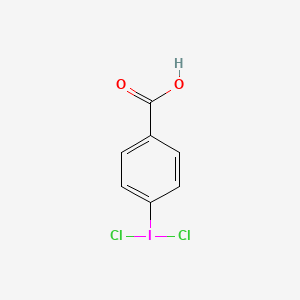
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
